molecular formula C22H19N3OS B11985801 (2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11985801
M. Wt: 373.5 g/mol
InChI Key: ZZEUERPCIRXINN-KLCVKJMQSA-N
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Description

(2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines elements of indole, thiazole, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the benzimidazole moiety is introduced. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, (2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole.

Uniqueness

What sets (2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart is its combination of three distinct heterocyclic structures. This unique arrangement provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

(2E)-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H19N3OS/c1-22(2)14-8-4-6-10-16(14)24(3)19(22)13-12-18-20(26)25-17-11-7-5-9-15(17)23-21(25)27-18/h4-13H,1-3H3/b18-12+,19-13+

InChI Key

ZZEUERPCIRXINN-KLCVKJMQSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N4C5=CC=CC=C5N=C4S3)C)C

Origin of Product

United States

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